[2-(Ethylsulfanyl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[2-(Ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethylsulfanyl group attached to a benzoyl moiety and a fluorophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(ethylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Nucleophilic Substitution: The acid chloride is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[2-(Ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The ethylsulfanyl and fluorophenyl groups contribute to its binding affinity and selectivity, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
- 1-[2-(Methylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine
- 1-[2-(Ethylsulfanyl)benzoyl]-4-(4-chlorophenyl)piperazine
- 1-[2-(Ethylsulfanyl)benzoyl]-4-(4-methoxyphenyl)piperazine
Comparison: 1-[2-(Ethylsulfanyl)benzoyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both the ethylsulfanyl and fluorophenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C19H21FN2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2OS/c1-2-24-18-6-4-3-5-17(18)19(23)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
AQLGEZKEYZLGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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